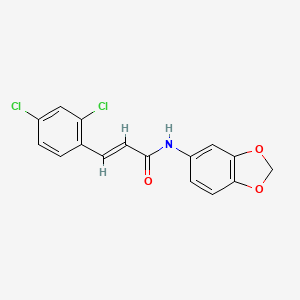![molecular formula C14H13IO2 B5706747 {4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
{4-[(4-iodobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-iodobenzyl)oxy]phenyl}methanol, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a white crystalline powder that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
{4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. {4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to interact with proteins involved in the regulation of cell growth and division, which may explain its potential use in cancer treatment.
Biochemical and Physiological Effects:
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that {4-[(4-iodobenzyl)oxy]phenyl}methanol can inhibit the growth of cancer cells, induce cell cycle arrest, and cause apoptosis, or programmed cell death. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity induced by certain chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(4-iodobenzyl)oxy]phenyl}methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, {4-[(4-iodobenzyl)oxy]phenyl}methanol's limitations include its low solubility in water, which can make it difficult to work with in certain experiments, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for {4-[(4-iodobenzyl)oxy]phenyl}methanol research, including its use in the development of new drugs for the treatment of various diseases, its potential as a diagnostic tool for certain conditions, and its use in the synthesis of new organic compounds. Further research is needed to fully understand {4-[(4-iodobenzyl)oxy]phenyl}methanol's mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
{4-[(4-iodobenzyl)oxy]phenyl}methanol can be synthesized using different methods, including the reaction of 4-iodobenzyl alcohol with phenylmagnesium bromide, followed by the reaction with formaldehyde. Another method involves the reaction of 4-iodobenzyl chloride with phenol, followed by the reaction with sodium borohydride. Both methods yield {4-[(4-iodobenzyl)oxy]phenyl}methanol as the final product.
Applications De Recherche Scientifique
{4-[(4-iodobenzyl)oxy]phenyl}methanol has been used in various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as a building block for the synthesis of organic compounds, and as a substrate for enzyme-catalyzed reactions. {4-[(4-iodobenzyl)oxy]phenyl}methanol has also been used in the development of new drugs and has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(4-iodophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBYNEHWGIEUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090669.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)



![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)